
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid is an organic compound characterized by the presence of an amino group, a bromo substituent, and a fluorine atom on a phenyl ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the ortho position relative to the amino group.
Acylation: The brominated product is then subjected to acylation with chloroacetic acid or its derivatives under basic conditions to form the acetic acid moiety.
Amination: Finally, the acylated intermediate is treated with ammonia or an amine source to introduce the amino group, yielding the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and acylation steps to enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as thiols or amines replace these halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium thiolate (NaSR) or sodium amide (NaNH₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated phenylacetic acid derivatives.
Substitution: Thiolated or aminated phenylacetic acid derivatives.
Scientific Research Applications
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, making it a candidate for anticancer research.
Comparison with Similar Compounds
2-Amino-2-(4-bromophenyl)acetic acid: Lacks the fluorine substituent, which may alter its reactivity and biological activity.
2-Amino-2-(2-fluorophenyl)acetic acid: Lacks the bromo substituent, potentially affecting its chemical properties and applications.
2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid: Contains a chlorine substituent instead of bromine, which may influence its reactivity and interactions.
Uniqueness: 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid is unique due to the presence of both bromo and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
XPPHZQBPJQGHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



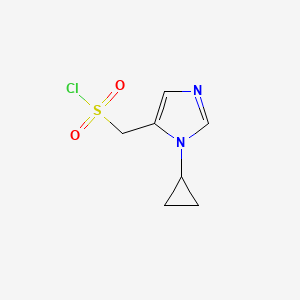
![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)
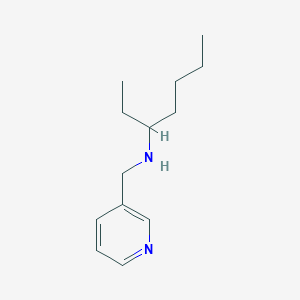
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)

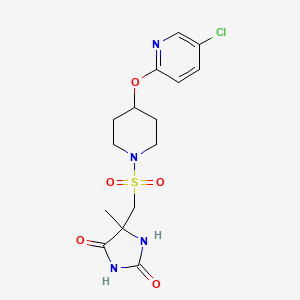

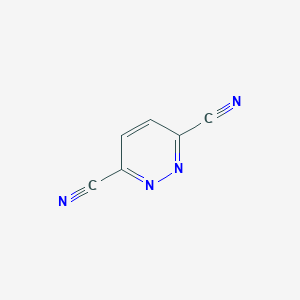
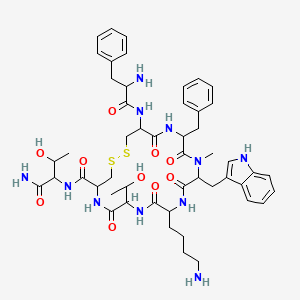
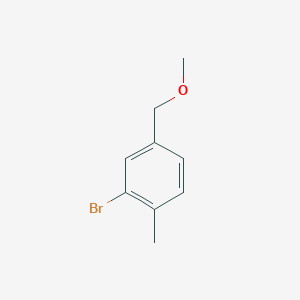

![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)
